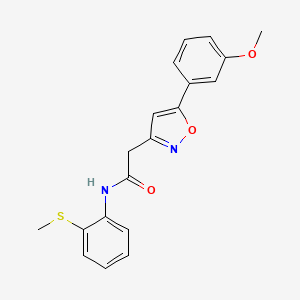

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide

Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a methoxyphenyl group, and a methylthio-substituted phenyl group

Properties

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-15-7-5-6-13(10-15)17-11-14(21-24-17)12-19(22)20-16-8-3-4-9-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNGEKAWEAIUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide typically involves a multi-step process:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with an appropriate electrophile.

Attachment of the Methylthio-Substituted Phenyl Group: This step involves the formation of a thioether linkage, typically achieved through nucleophilic substitution reactions using a thiol and a halogenated aromatic compound.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the isoxazole ring can produce an amine.

Scientific Research Applications

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex molecules for various applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methoxy and methylthio groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

Muscimol: A psychoactive compound that also contains an isoxazole ring.

Ibotenic Acid: Another psychoactive compound with an isoxazole ring.

Uniqueness

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylthio groups can enhance its pharmacokinetic properties, such as solubility and metabolic stability, compared to similar compounds.

Biological Activity

The compound 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide is a novel isoxazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological assays, and pharmacological implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl isoxazole derivatives with N-(2-(methylthio)phenyl)acetamide. The detailed synthetic pathway can be summarized as follows:

- Preparation of Isoxazole Ring : The isoxazole ring is formed through cyclization reactions involving appropriate precursors, followed by functionalization at the 5-position with a methoxyphenyl group.

- Amidation : The resulting isoxazole derivative is then reacted with N-(2-(methylthio)phenyl)acetamide to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:

- MCF-7 (breast cancer) : IC50 values indicate potent activity, suggesting effective inhibition of cell proliferation.

- Hep-2 (laryngeal carcinoma) : The compound exhibited notable cytotoxic effects, with IC50 values comparable to established chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Tubulin Polymerization : Similar to other isoxazole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

- Induction of Apoptosis : Flow cytometry assays have indicated that treatment with this compound leads to increased apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological activity of similar compounds in the isoxazole class:

-

Case Study on MCF-7 Cells :

- Treatment resulted in a significant reduction in cell viability.

- Mechanistic studies showed increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

-

Case Study on Hep-2 Cells :

- In vivo studies demonstrated tumor regression in xenograft models treated with the compound.

- Histological analysis revealed reduced tumor cell proliferation and increased apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoxazole derivatives. Modifications at various positions on the isoxazole ring and side chains have been systematically studied:

- Methoxy Substitution : Enhances lipophilicity and may improve cellular uptake.

- Methylthio Group : This substitution has been linked to enhanced anticancer activity through increased interaction with cellular targets.

Q & A

Q. What synthetic methodologies are effective for synthesizing 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions using chloroacetyl chloride and amine precursors under reflux conditions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields analogous acetamide derivatives. Reaction progress is monitored via TLC, followed by purification through recrystallization (e.g., using pet-ether) . For derivatives, substituent variation at the acetamide nitrogen can be achieved by reacting with different aryl amines, as demonstrated in the synthesis of hypoglycemic thiazolidinedione derivatives .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretch at ~3468 cm⁻¹) .

- ¹H NMR confirms substituent integration (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm) .

- Mass spectrometry verifies molecular ion peaks (e.g., m/z 430.2 [M+1] for derivatives) .

- Elemental analysis ensures stoichiometric consistency (e.g., C, H, N percentages) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Anti-inflammatory activity : Use LPS-induced cytokine release assays in macrophage cell lines.

- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Hypoglycemic activity : Evaluate glucose uptake in adipocyte cultures or STZ-induced diabetic models, as demonstrated for structurally related acetamide-thiazolidinedione hybrids .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.

- Store in airtight containers away from moisture and oxidizers .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with SDS documentation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict transition states and reaction energetics. Tools like ICReDD integrate computational screening with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) and reducing trial-and-error. For example, reaction path searches can identify regioselective isoxazole formation pathways .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Control variables : Standardize assay conditions (cell line, incubation time, solvent controls).

- SAR analysis : Compare substituent effects; e.g., electron-withdrawing groups on the phenyl ring may enhance anticancer activity but reduce solubility .

- Meta-analysis : Use cheminformatics tools to correlate structural features (e.g., logP, H-bond donors) with bioactivity trends .

Q. What strategies improve regioselectivity in isoxazole and thiadiazole ring formation during synthesis?

- Methodological Answer :

- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization in isoxazole synthesis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor thiadiazole formation via enhanced nucleophilic attack .

- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) minimizes side reactions in heterocyclic condensations .

Q. How to design analogues for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Bioisosteric replacement : Substitute the 3-methoxyphenyl group with 3-hydroxyphenyl or pyridyl moieties to modulate electron density .

- Linker variation : Replace acetamide with sulfonamide or urea groups to alter pharmacokinetic properties .

- Heterocyclic expansion : Convert isoxazole to 1,3,4-oxadiazole for enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.